molecular formula C14H10ClN3OS B2886683 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide CAS No. 303147-26-4

2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide

Cat. No.: B2886683
CAS No.: 303147-26-4
M. Wt: 303.76
InChI Key: LEWDWJQUIJMUEO-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide is a chemical compound with the molecular formula C14H10ClN3OS. It is known for its unique structure and properties, making it valuable in various scientific research applications, including drug development and studying disease mechanisms.

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring consistency and cost-effectiveness .

Chemical Reactions Analysis

2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide has diverse applications in scientific research:

    Chemistry: It is used to study various chemical reactions and mechanisms due to its unique structure.

    Biology: It is employed in biological studies to understand its effects on cellular processes and pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide can be compared with other similar compounds, such as:

  • 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzamide
  • 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)pyridine-3-carboxamide

These compounds share similar structural features but may differ in their specific properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-N-(5-cyano-2-methylsulfanylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c1-20-12-5-4-9(8-16)7-11(12)18-14(19)10-3-2-6-17-13(10)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWDWJQUIJMUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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